molecular formula C28H26N2O8S2 B8098396 2,2'-(Naphthalene-1,4-diylbis(tosylazanediyl))diacetic acid

2,2'-(Naphthalene-1,4-diylbis(tosylazanediyl))diacetic acid

Cat. No.: B8098396
M. Wt: 582.6 g/mol
InChI Key: NAUNGQVWVDFCQT-UHFFFAOYSA-N
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Description

2,2’-(Naphthalene-1,4-diyl)bis((p-tolyl)sulfonylimino)bisacetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with bis((p-tolyl)sulfonylimino)bisacetic acid groups attached, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis((p-tolyl)sulfonylimino)bisacetic acid typically involves multi-step organic reactions. One common approach is the reaction of naphthalene-1,4-diamine with p-toluenesulfonyl chloride to form the intermediate bis((p-tolyl)sulfonylimino)naphthalene. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Naphthalene-1,4-diyl)bis((p-tolyl)sulfonylimino)bisacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to alter the oxidation state of the naphthalene core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

2,2’-(Naphthalene-1,4-diyl)bis((p-tolyl)sulfonylimino)bisacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Its unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2,2’-(Naphthalene-1,4-diyl)bis((p-tolyl)sulfonylimino)bisacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonylimino and naphthalene groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,4-diamine: A precursor in the synthesis of the target compound.

    p-Toluenesulfonyl chloride: Another precursor used in the synthesis.

    Bis((p-tolyl)sulfonylimino)naphthalene: An intermediate in the synthetic route.

Uniqueness

2,2’-(Naphthalene-1,4-diyl)bis((p-tolyl)sulfonylimino)bisacetic acid is unique due to its combination of naphthalene and sulfonylimino groups, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-[[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O8S2/c1-19-7-11-21(12-8-19)39(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)40(37,38)22-13-9-20(2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUNGQVWVDFCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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